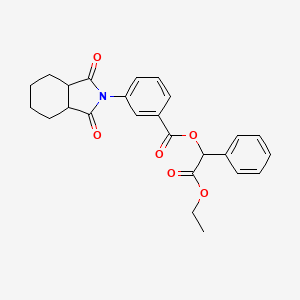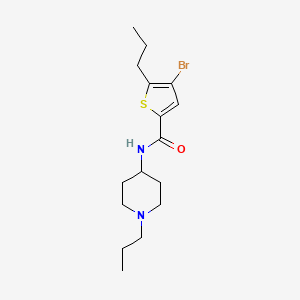
2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid with 2-ethoxy-2-oxo-1-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of substituted benzoate esters .
Scientific Research Applications
2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2-ethoxy-2-oxo-1-phenylethyl) 3-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of the isoindolyl group.
2-ethoxy-1,3,2-dioxaphospholane 2-oxide: Contains a dioxaphospholane ring instead of the benzoate ester.
Uniqueness
The uniqueness of 2-ethoxy-2-oxo-1-phenylethyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C25H25NO6 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H25NO6/c1-2-31-25(30)21(16-9-4-3-5-10-16)32-24(29)17-11-8-12-18(15-17)26-22(27)19-13-6-7-14-20(19)23(26)28/h3-5,8-12,15,19-21H,2,6-7,13-14H2,1H3 |
InChI Key |
QGBSTFRTQTXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14918921.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14918922.png)
![3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B14918928.png)
![2-Chloro-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-YL)ethyl]piperazino}-1-propanone](/img/structure/B14918936.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B14918938.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14918948.png)
![N-(4-fluorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B14918952.png)
![N-(2-chlorophenyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B14918958.png)

![7-benzyl-8-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14918969.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B14918988.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B14918992.png)
![4-chlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B14918997.png)
![N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B14919003.png)
